![molecular formula C19H23FN4OS B4054269 7-(2-fluorobenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4054269.png)
7-(2-fluorobenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane
Vue d'ensemble
Description
7-(2-fluorobenzyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C19H23FN4OS and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.15766071 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Supramolecular Outcomes of Fluorination
Research on cyclohexane-5-spirohydantoin derivatives, which share structural similarities with the compound , has explored the quantitative assessment of intermolecular interactions. These studies, focusing on fluorinated versions of the compounds, have revealed that fluorination can significantly impact the formation of three-dimensional networks through hydrogen-bonded structures. This has implications for materials science and drug design, suggesting potential utility in creating more effective molecular assemblies (Kristina Gak Simić et al., 2021).
Anticancer Activity
A study on new 1-thia-azaspiro[4.5]decane derivatives and their anticancer properties showed that these compounds have moderate to high inhibition activities against various cancer cell lines. This indicates that derivatives of spiro[4.5]decane, such as the one , could have promising applications in developing new anticancer treatments (E. M. Flefel et al., 2017).
Radioprotective Properties
Spirohydantoin derivatives have been investigated for their potential radioprotective properties against lethal doses of X-radiation in mice. These studies suggest that certain spiro compounds can significantly enhance survival rates when administered prior to radiation exposure, highlighting their potential application in radioprotection (Warren B. Shapiro et al., 1968).
Structural and Conformational Analysis
Research on the crystal packing and conformational preferences of cyclohexane-5-spirohydantoin derivatives incorporating a halogenated benzoyl group provides insights into the structural behaviors of these compounds. Understanding these properties is crucial for the development of new materials and pharmaceuticals, as it aids in predicting the stability and reactivity of potential compounds (A. Lazic et al., 2022).
Epidermal Growth Factor Receptor Inhibitors
A series of triazaspiro[4.5]dec-8-ene benzylidine derivatives, containing a thiazolidinone ring system and showing structural similarities to the compound of interest, have been evaluated as potential epidermal growth factor receptor inhibitors. This research indicates the potential of these compounds in treating diseases characterized by abnormal epidermal growth factor receptor activity, such as certain cancers (D. Fleita et al., 2013).
Propriétés
IUPAC Name |
[9-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4OS/c1-14-17(26-22-21-14)18(25)24-10-8-19(13-24)7-4-9-23(12-19)11-15-5-2-3-6-16(15)20/h2-3,5-6H,4,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFUSCQBNOCFNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC3(C2)CCCN(C3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



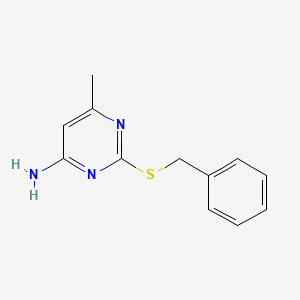
![N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B4054193.png)
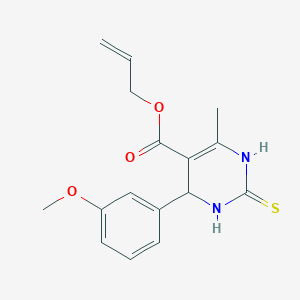
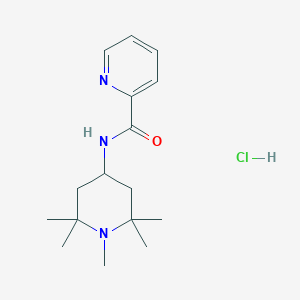


![2-[1-(2-chloro-3,6-difluorobenzyl)piperidin-4-yl]-N-methylacetamide](/img/structure/B4054237.png)
![4-nitrobenzyl N-[(4-methylcyclohexyl)carbonyl]methioninate](/img/structure/B4054242.png)
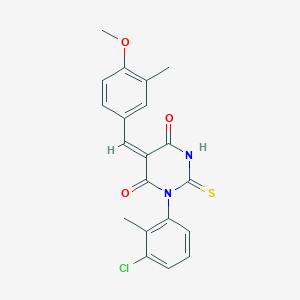
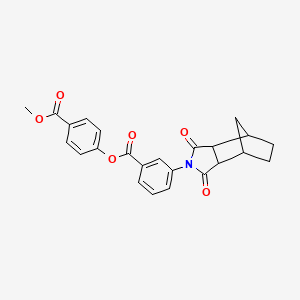
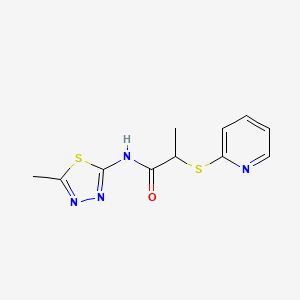
![2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B4054281.png)

